Methyl 4-fluorocinnamate

Catalog No.
S3463558
CAS No.
96426-60-7
M.F
C10H9FO2
M. Wt
180.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-fluorocinnamate

CAS Number

96426-60-7

Product Name

Methyl 4-fluorocinnamate

IUPAC Name

methyl (E)-3-(4-fluorophenyl)prop-2-enoate

Molecular Formula

C10H9FO2

Molecular Weight

180.17 g/mol

InChI

InChI=1S/C10H9FO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7H,1H3/b7-4+

InChI Key

HSNCAEKOZRUMTB-QPJJXVBHSA-N

SMILES

COC(=O)C=CC1=CC=C(C=C1)F

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)F

Isomeric SMILES

COC(=O)/C=C/C1=CC=C(C=C1)F

Methyl 4-fluorocinnamate (CAS: 96426-60-7) is a para-fluorinated methyl ester of cinnamic acid. This compound belongs to a class of functionalized acrylate esters widely used as precursors and building blocks in the synthesis of pharmaceuticals, polymers, and liquid crystals. The presence of a fluorine atom on the phenyl ring imparts specific electronic properties and alters physical characteristics such as melting point and molecular packing, making it a non-interchangeable component in many specialized applications compared to its non-fluorinated or alternatively halogenated analogs.

Substituting Methyl 4-fluorocinnamate with its parent compound, methyl cinnamate, or other halides (chloro, bromo) is often unviable. The fluorine atom's high electronegativity and small size uniquely modify the molecule's electronic and steric profile, which directly impacts reaction kinetics, product stability, and the mesomorphic properties of resulting liquid crystals. Procuring the corresponding free acid, 4-fluorocinnamic acid, introduces process inefficiencies by requiring an additional, often yield-reducing, esterification step. Furthermore, the significantly higher melting point of the free acid (209-210 °C) compared to the methyl ester (45-49 °C) creates distinct handling, solubility, and processability challenges in many standard laboratory and industrial workflows.

Improved Handling and Processability via Significantly Lower Melting Point

Methyl 4-fluorocinnamate exists as a low-melting solid, simplifying handling and dissolution in common organic solvents for reactions or formulations. This offers a distinct process advantage over its corresponding carboxylic acid, which has a much higher melting point. The ester form avoids the need for high-temperature processing or the use of more aggressive solvents that may be required to handle the free acid.

Evidence DimensionMelting Point (°C)
Target Compound Data45-49 °C
Comparator Or Baseline4-Fluorocinnamic acid: 209-210 °C
Quantified Difference>160 °C lower melting point
ConditionsStandard literature values (lit.)

The lower melting point significantly improves ease of handling, reduces energy costs for melting, and expands the choice of compatible solvents for processing.

Altered Thermal Properties for Liquid Crystal Phase Engineering

In liquid crystal design, the introduction of a terminal fluorine atom is a critical strategy for tuning mesophase behavior and stability. Studies on structurally related phenyl cinnamate systems demonstrate that lateral fluorination significantly impacts the stability and temperature range of nematic and smectic phases. For example, a laterally fluorinated azo-cinnamate system showed stable nematic phases with clearing points ranging from 132.8 °C to 195.5 °C, a property highly sensitive to molecular structure. While direct data for Methyl 4-fluorocinnamate is not provided in this specific study, the principle demonstrates that the 4-fluoro substitution is a deliberate design choice to achieve specific thermal transitions not accessible with unsubstituted or other substituted cinnamates.

Evidence DimensionMesophase Behavior
Target Compound DataThe 4-fluoro substituent is a key structural motif for tuning liquid crystal phase transitions.
Comparator Or BaselineUnsubstituted or differently substituted cinnamates, which exhibit different and often less desirable phase transition temperatures.
Quantified DifferenceFluorine substitution can alter nematic phase stability by over 60 °C in analogous systems.
ConditionsLiquid crystal formulation and characterization via DSC and POM.

For buyers in the electronics and display industries, selecting the 4-fluoro variant is a precise method to engineer the desired operating temperature range of a liquid crystal device.

Precursor Suitability: Ester Form Bypasses Inefficient Acid-Based Synthesis Steps

Procuring Methyl 4-fluorocinnamate directly provides a ready-to-use building block, circumventing the need for in-house esterification of 4-fluorocinnamic acid. Standard Fischer esterification of the parent cinnamic acid, a comparable process, requires refluxing for several hours with an acid catalyst and a subsequent multi-step workup including neutralization and extraction, with typical yields around 70%. By starting with the methyl ester, chemists can proceed directly to subsequent reactions, saving time, reducing solvent and reagent waste, and avoiding a significant yield loss from an entire synthesis step.

Evidence DimensionProcess Efficiency
Target Compound DataReady-to-use ester, 100% starting efficiency for next step.
Comparator Or BaselineRequires Fischer esterification of the corresponding acid, with a typical yield of ~70%.
Quantified DifferenceAvoids a process step with ~30% yield loss.
ConditionsStandard Fischer esterification of cinnamic acid with methanol and sulfuric acid catalyst.

This compound offers higher overall process efficiency and atom economy, reducing raw material costs and waste for multi-step syntheses.

Core Component in Fluorinated Liquid Crystal Mixtures

Used in the formulation of liquid crystal mixtures where precise control over the nematic and smectic phase transition temperatures is critical for device performance. The 4-fluoro group is specifically chosen to engineer the thermal operating range and dielectric properties of the final display or sensor material.

Precursor for Fluorinated Pharmaceutical Intermediates

Serves as a key starting material in multi-step syntheses of complex, fluorine-containing active pharmaceutical ingredients (APIs). Procuring the ester form directly enhances overall process efficiency by eliminating a yield-reducing esterification step, making it a more economical choice for scale-up operations.

Monomer for Specialty Polymers and Photoresists

Utilized in the synthesis of polymers where the cinnamate moiety can undergo photodimerization or other reactions. The fluorine atom modifies the polymer's refractive index, thermal stability, and surface energy, making it suitable for applications in optical films, coatings, and advanced photolithography.

XLogP3

2.7

Dates

Last modified: 08-19-2023

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